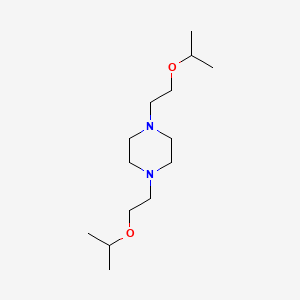
1,4-bis(2-isopropoxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-isopropoxyethyl)piperazine is a chemical compound with the molecular formula C14H30N2O2. It contains a piperazine ring substituted with two 2-isopropoxyethyl groups.
Preparation Methods
The synthesis of 1,4-bis(2-isopropoxyethyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 2-isopropoxyethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the halides, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
1,4-Bis(2-isopropoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(2-isopropoxyethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1,4-bis(2-isopropoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,4-Bis(2-isopropoxyethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Bis(2-hydroxyethyl)piperazine: This compound has hydroxyl groups instead of isopropoxy groups, leading to different chemical and biological properties.
1,4-Bis(2-methoxyethyl)piperazine:
1,4-Bis(2-ethoxyethyl)piperazine: Similar to the isopropoxy derivative but with ethoxy groups, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications .
Properties
IUPAC Name |
1,4-bis(2-propan-2-yloxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-13(2)17-11-9-15-5-7-16(8-6-15)10-12-18-14(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQPNQYUUUDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)CCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B5943887.png)
![2-ethyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5943906.png)
![3-[(7-hydroxy-4-oxo-3-phenyl-4H-chromen-8-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5943914.png)
![4,6-dimethoxy-1-methyl-N-[1-methyl-2-oxo-2-(2-pyridinylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B5943922.png)
![7-(2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5943932.png)
![3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5943933.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5943940.png)
![N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide](/img/structure/B5943950.png)
![7-(2,4-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5943953.png)
![1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5943959.png)
![7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5943966.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5943975.png)
![7-(4-methoxyphenyl)-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5943980.png)
![N-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5943982.png)
